molecular formula C4H4Li2O6 B147969 Dilithium tartrate CAS No. 868-17-7

Dilithium tartrate

Cat. No. B147969
CAS RN: 868-17-7
M. Wt: 162 g/mol
InChI Key: JCCYXJAEFHYHPP-OLXYHTOASA-L
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Patent
US05055573

Procedure details

Tartaric acid (15.0 g, 0.1 mole) is dissolved in 40 ml. water and treated with lithium hydroxide (8.4 g, 0.2 mole). The resulting solution is evaporated to a small volume under reduced pressure and the residue is treated with p-dioxane. The resulting precipitate is filtered and dried under vacuum to give the di-lithium tartarate (17.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].[OH-].[Li+:12]>O>[C:1]([O-:10])(=[O:9])[CH:2]([CH:4]([C:6]([O-:8])=[O:7])[OH:5])[OH:3].[Li+:12].[Li+:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated to a small volume under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with p-dioxane
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)[O-])(=O)[O-].[Li+].[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.